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molecular formula C17H11ClN6O2 B8415304 (4-Chloro-phenyl)-[2-(5-nitro-indazol-2-yl)-pyrimidin-4-yl]-amine

(4-Chloro-phenyl)-[2-(5-nitro-indazol-2-yl)-pyrimidin-4-yl]-amine

Cat. No. B8415304
M. Wt: 366.8 g/mol
InChI Key: GOOFDKIMFIZGRV-UHFFFAOYSA-N
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Patent
US08222262B2

Procedure details

Was prepared according to Method A from 2,4-dichloropyrimidine, 4-chloroaniline and 5-nitroindazole. LC-ESI-HRMS of [M+H]+ shows 367.0692 Da. Calc. 367.071027 Da, dev. −5 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.[N+:17]([C:20]1[CH:21]=[C:22]2[C:26](=[CH:27][CH:28]=1)[NH:25][N:24]=[CH:23]2)([O-:19])=[O:18]>>[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH:14][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([N:24]3[CH:23]=[C:22]4[C:26]([CH:27]=[CH:28][C:20]([N+:17]([O-:19])=[O:18])=[CH:21]4)=[N:25]3)[N:7]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NC1=NC(=NC=C1)N1N=C2C=CC(=CC2=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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